molecular formula C7H7NO2 B2950347 6-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde CAS No. 90490-55-4

6-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde

Cat. No.: B2950347
CAS No.: 90490-55-4
M. Wt: 137.138
InChI Key: NOUNHEZHLBBHKJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde (CAS: 90490-55-4) is a pyridine derivative characterized by a methyl group at position 6, a ketone at position 4, and an aldehyde at position 2. This compound is commercially available with a purity of 95% (Combi-Blocks, QW-5588) and serves as a versatile intermediate in organic synthesis . Its structure enables participation in condensation, cyclization, and coordination chemistry, making it valuable for pharmaceutical and materials science applications.

Properties

IUPAC Name

6-methyl-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-7(10)6(4-9)3-8-5/h2-4H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNHEZHLBBHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde involves the use of isoxazole intermediates. The synthesis can be achieved through the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides access to various substituted dihydropyridine derivatives by refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl groups.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid.

    Reduction: Formation of 6-Methyl-4-hydroxy-1,4-dihydropyridine-3-carbaldehyde.

    Substitution: Formation of various substituted dihydropyridine derivatives.

Scientific Research Applications

6-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly calcium channel blockers.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of calcium channels, leading to various physiological effects. The presence of the keto and aldehyde groups allows it to form covalent bonds with nucleophilic sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde and analogous compounds:

Compound Name CAS Number Substituents/Functional Groups Molecular Weight Key Applications/Properties Reference
This compound 90490-55-4 6-CH₃, 4-O, 3-CHO 151.14 g/mol Organic synthesis, Schiff base formation
5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde 90490-56-5 5-CH₃, 4-O, 3-CHO 151.14 g/mol Structural isomer; similar reactivity
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Not provided Quinoline core, 1-pentyl, 3-CONH₂ ~300–350 g/mol Pharmacological candidates (antimicrobial)
6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid hydrochloride 1073160-06-1 6-CH₃, 4-O, 3-COOH (as HCl salt) 189.60 g/mol Enhanced solubility for salt formulations
2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 41877-40-1 2-CH₃, 6-O, 3-CN 134.12 g/mol Nitrile group enables diverse coupling reactions

Key Observations:

Structural Isomerism: The positional isomer 5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde (CAS: 90490-56-5) differs only in the methyl group placement (5 vs. 6 position). This minor change may alter electronic distribution and intermolecular interactions, impacting reactivity in synthetic pathways .

Functional Group Variations: Aldehyde vs. Carboxamide: The aldehyde group in the target compound contrasts with the carboxamide in 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (). Aldehyde vs. Carboxylic Acid: The hydrochloride salt of the carboxylic acid derivative (CAS: 1073160-06-1) offers improved aqueous solubility, advantageous for drug formulation compared to the aldehyde’s neutral form .

Core Heterocycle Differences: The quinoline-based derivative () features a fused benzene ring, increasing aromaticity and stability compared to the simpler pyridine core of the target compound. Pyrimidine derivatives (e.g., in ) introduce a second nitrogen atom, enabling distinct coordination chemistry, such as metallo-supramolecular architectures .

Biological Activity

6-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by a pyridine ring with a carbonyl group and an aldehyde functional group. Its molecular formula is C8H9N1O2C_8H_9N_1O_2 with a molecular weight of 153.16 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies show that it can induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators.

Cell Line IC50 (µM)
HeLa10.5
MCF-715.2
A54912.8

In a study by , the compound was shown to inhibit the proliferation of HeLa cells significantly, suggesting its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in cellular proliferation pathways, particularly those related to adenosine metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cell lines.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Antimalarial Activity

In another study focused on antimalarial properties, derivatives of this compound were synthesized and evaluated against Plasmodium falciparum. Some derivatives exhibited IC50 values as low as 0.014 µg/mL, indicating promising antimalarial activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde, and how is its purity validated?

The compound is synthesized via multi-step organic reactions, often involving condensation or cyclization of precursors such as substituted pyridines or aldehydes. For example, in polymer chemistry, it is incorporated into monomers via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer), as seen in brush-like polymer electrolytes . Critical analytical techniques for purity validation include:

  • NMR spectroscopy (to confirm proton environments and functional groups, e.g., aldehyde proton at ~9-10 ppm) .
  • FT-IR spectroscopy (to identify carbonyl stretches at ~1650–1750 cm⁻¹ for the oxo and aldehyde groups) .
  • Mass spectrometry (for molecular ion confirmation) .

Q. What spectroscopic signatures distinguish this compound from structurally similar dihydropyridine derivatives?

Key distinguishing features include:

  • ¹H-NMR : A singlet for the aldehyde proton (δ ~9.5–10 ppm) and characteristic splitting patterns for the dihydropyridine ring protons (δ ~6–7 ppm for aromatic protons and δ ~2–3 ppm for the methyl group) .
  • ¹³C-NMR : Resonances for the carbonyl (C=O, δ ~190–200 ppm) and aldehyde (δ ~195 ppm) carbons .
  • UV-Vis : Absorption bands in the 250–300 nm range due to π→π* transitions in the conjugated dihydropyridine system .

Advanced Research Questions

Q. How do hydrogen-bonding interactions involving the aldehyde and oxo groups influence the supramolecular assembly of this compound in polymer systems?

The aldehyde and oxo groups participate in dynamic hydrogen bonding, enabling reversible cross-linking in polymers. For instance, copolymers containing this monomer exhibit enhanced mechanical properties (e.g., self-healing) due to the formation of quadruple hydrogen bonds between ureido-pyrimidinone (UPy) units . Methodological considerations include:

  • Rheological studies to assess shear-thinning behavior and elasticity .
  • Small-angle X-ray scattering (SAXS) to probe nanostructural organization .
  • DSC/TGA to evaluate thermal stability and bond reversibility .

Q. What experimental challenges arise in resolving crystallographic data for this compound, and how can refinement software like SHELX address them?

Challenges include disorder in the aldehyde group and dihydropyridine ring flexibility. SHELX software is optimized for refining such structures by:

  • Applying restraints to bond lengths/angles in flexible regions .
  • Using twin refinement protocols for crystals with non-merohedral twinning .
  • Leveraging high-resolution data to resolve electron density ambiguities .

Q. How do variations in copolymer composition (e.g., UPyEA content) affect the nonlinear extensional rheology of this compound-based polymers?

Increasing UPyEA concentration enhances strain-hardening behavior due to stronger hydrogen-bond networks. Methodological approaches include:

  • Filament stretching rheometry to measure extensional viscosity .
  • Molecular weight distribution analysis (via SEC) to correlate rheology with chain architecture .
  • Coarse-grained simulations to model entanglement dynamics .

Q. What discrepancies exist in reported NMR data for derivatives of this compound, and how can they be reconciled?

Discrepancies in chemical shifts (e.g., for the methyl group) may arise from solvent effects, tautomerism, or pH variations. Resolution strategies include:

  • Standardizing solvent systems (e.g., DMSO-d₆ vs. CDCl₃) .
  • Conducting variable-temperature NMR to study tautomeric equilibria .
  • Comparing computed (DFT) and experimental spectra .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
¹H-NMR (DMSO-d₆)δ 9.8 (s, 1H, CHO), δ 6.5 (d, 1H, Ar-H)
¹³C-NMRδ 194.2 (CHO), δ 168.5 (C=O)
FT-IR1720 cm⁻¹ (C=O), 2850–2750 cm⁻¹ (aldehyde C-H)

Q. Table 2: Copolymer Design Parameters for Rheological Studies

ParameterImpact on PropertiesReference
UPyEA concentration↑ Hydrogen bonding → ↑ Elastic modulus
Molecular weight↑ Entanglement density → ↑ Strain hardening
Solvent polarityPolar solvents disrupt H-bond networks

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